1,2,3,4-Tetrachloro-5,6-dimethylbenzene
Overview
Description
1,2,3,4-Tetrachloro-5,6-dimethylbenzene is an organic compound with the molecular formula C8H6Cl4. It is a derivative of benzene, where four chlorine atoms and two methyl groups are substituted on the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
1,2,3,4-Tetrachloro-5,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene can be synthesized through the chlorination of 2,5-dimethylchlorobenzene using carbon tetrachloride as a chlorinating agent. The reaction typically occurs under high-temperature conditions and may require a catalyst to facilitate the substitution of chlorine atoms .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,5-dimethylchlorobenzene and carbon tetrachloride are combined. The reaction is carefully controlled to ensure the complete substitution of chlorine atoms, and the product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: It can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized compounds.
Reduction: Products include less chlorinated or dechlorinated benzene derivatives.
Comparison with Similar Compounds
- 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
- 1,2,3,5-Tetrachloro-4,6-dimethylbenzene
- 2,3,5,6-Tetrabromo-1,4-dimethylbenzene
Comparison: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity in substitution, oxidation, and reduction reactions due to the positioning of the chlorine atoms and methyl groups .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5,6-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOSFGXUBLANNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
Record name | TETRACHLORO-O-XYLENE, [SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17614 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007756 | |
Record name | 1,2,3,4-Tetrachloro-5,6-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrachloro-o-xylene, [solid] appears as a powdered or flaked solid. Insoluble in water. Very strongly irritates skin, eyes or mucous membranes. May be toxic by ingestion. | |
Record name | TETRACHLORO-O-XYLENE, [SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17614 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
877-08-7 | |
Record name | TETRACHLORO-O-XYLENE, [SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17614 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrachloro-5,6-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.